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Compound of Interest

Compound Name: Tetrahydrofurfuryl acetate

Cat. No.: B166781

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Tetrahydrofurfuryl acetate (CAS 637-64-9). The information is compiled from various
analytical studies and is intended to support research, development, and quality control
activities involving this compound.

Compound Information

Identifier Value

CAS Number 637-64-9

Chemical Name Tetrahydrofurfuryl acetate
Molecular Formula C7H1203

Molecular Weight 144.17 g/mol

(Image of the chemical structure of
Structure Tetrahydrofurfuryl acetate would be placed here
in a full report)

Spectroscopic Data Summary

The following sections present the key spectroscopic data for Tetrahydrofurfuryl acetate,
organized by technique.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of Tetrahydrofurfuryl acetate provides detailed information about the
proton environment within the molecule.

Table 1: *H NMR Chemical Shift Data for Tetrahydrofurfuryl Acetate[1]

_ Chemical Shift (d) in Instrument
Assignment Solvent
ppm Frequency
89.56 MHz, 399.65
H-2 ~3.9-4.2 CDCls
MHz
89.56 MHz, 399.65
H-5, H-5' ~3.7-3.9 CDCls
MHz
89.56 MHz, 399.65
H-6, H-6' ~4.0-4.2 CDCls
MHz
89.56 MHz, 399.65
H-3, H-3', H-4, H-4' ~15-21 CDCls
MHz
89.56 MHz, 399.65
-CHs (acetyl) ~2.09 CDCls

MHz

Infrared (IR) Spectroscopy

The IR spectrum of Tetrahydrofurfuryl acetate reveals the presence of key functional groups,
particularly the ester carbonyl and C-O bonds.

Table 2: Characteristic IR Absorption Bands for Tetrahydrofurfuryl Acetate
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Functional Group

Vibrational Mode

Expected Wavenumber
(cm~)

C=0 (ester) Stretch 1750 - 1735[2]
C-O (ester) Stretch 1300 - 1000[2]
C-H (alkane) Stretch 2990 - 2850
C-O-C (ether) Stretch ~1100

Mass Spectrometry (MS)

Mass spectrometry of Tetrahydrofurfuryl acetate, typically performed using Gas
Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El), provides
information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Key Mass Fragments for Tetrahydrofurfuryl Acetate

m/z Relative Intensity Possible Fragment
144 Low [M]* (Molecular lon)
101 Moderate [M - Cz2H30]*

83 High [CsH7O]*

71 High [CaH70O]*

43 Very High [CHsCOJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These should be adapted based on the specific instrumentation and
analytical requirements.

'H NMR Spectroscopy Methodology
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Objective: To obtain a high-resolution *H NMR spectrum of Tetrahydrofurfuryl acetate for
structural elucidation and purity assessment.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a
standard 5 mm probe.

Procedure:

o Sample Preparation: Prepare a solution of Tetrahydrofurfuryl acetate in deuterated
chloroform (CDCIs) at a concentration of approximately 5-25 mg/mL in a standard 5 mm
NMR tube.

e Instrument Setup:
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
o Use a 45° or 90° pulse width.[3]
o Set the acquisition time to at least 3 seconds for good resolution.

o Employ a relaxation delay of at least 5 times the longest T1 of interest for quantitative
analysis; for routine spectra, a 1-2 second delay is common.[4]

o The number of scans can be adjusted based on the sample concentration to achieve an
adequate signal-to-noise ratio (typically 8 to 64 scans).

o Data Acquisition: Acquire the Free Induction Decay (FID).
» Data Processing:
o Apply a Fourier transform to the FID.

o Phase correct the resulting spectrum.
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o Calibrate the chemical shift scale using the residual solvent peak of CDCls (& 7.26 ppm)
as a reference.

o Integrate the peaks to determine the relative proton ratios.

Infrared (IR) Spectroscopy Methodology

Objective: To obtain an IR spectrum of Tetrahydrofurfuryl acetate to identify its functional
groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an
Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum.

o Sample Application: Place a small drop of neat (undiluted) Tetrahydrofurfuryl acetate onto
the ATR crystal, ensuring complete coverage.

o Data Acquisition:

[¢]

Set the spectral range, typically from 4000 to 400 cm~1.[5]

o

Select a suitable resolution (e.g., 4 cm™1).

[e]

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o

Acquire the sample spectrum.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final absorbance or transmittance
spectrum.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or
acetone) and a soft, non-abrasive wipe.
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Mass Spectrometry (GC-MS) Methodology

Objective: To obtain a mass spectrum of Tetrahydrofurfuryl acetate to determine its molecular
weight and fragmentation pattern, and to separate it from any potential impurities.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

Procedure:

o Sample Preparation: Prepare a dilute solution of Tetrahydrofurfuryl acetate in a volatile
organic solvent such as dichloromethane or ethyl acetate (e.g., 100 ppm).

e GC-MS Setup:

o Gas Chromatograph:

Injector: Set to a temperature of ~250°C in split mode.
» Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

= Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is
suitable.

= Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

o Mass Spectrometer:
= |onization Source: Electron lonization (El) at 70 eV.

» Mass Analyzer: Set to scan a mass range that includes the molecular ion and expected
fragments (e.g., m/z 35-350).

» Transfer Line Temperature: Set to a temperature that prevents condensation but avoids
thermal degradation (e.g., 280°C).
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o Data Acquisition: Inject a small volume (e.g., 1 uL) of the sample solution into the GC. The
data system will record the total ion chromatogram (TIC) and the mass spectrum of the

eluting peaks.
e Data Analysis:

o |dentify the peak corresponding to Tetrahydrofurfuryl acetate in the TIC based on its

retention time.
o Extract the mass spectrum for that peak.
o Analyze the fragmentation pattern to confirm the structure and identify key fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid
sample like Tetrahydrofurfuryl acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of Tetrahydrofurfuryl Acetate (CAS
637-64-9): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166781#cas-number-637-64-9-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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